

# gedatolisib combination immune checkpoint inhibitors

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Gedatolisib

CAS No.: 1197160-78-3

Cat. No.: S548378

Get Quote

## Preclinical Evidence for Gedatolisib with ICIs

A 2021 preclinical study investigated whether different PI3K/mTOR inhibitors, when combined with paclitaxel, could enhance the response to immune checkpoint inhibitors (anti-PD-1 + anti-CTLA-4) in a mouse model of breast cancer [1] [2].

The results suggested that the **broad-spectrum PI3K/mTOR inhibitor gedatolisib** was the most effective in this context [2]:

- **Gedatolisib + ICI:** This combination resulted in significantly greater inhibition of tumor growth (~85% inhibition) compared to ICI therapy alone [2].
- **Gedatolisib + Paclitaxel + ICI:** Adding paclitaxel to the **gedatolisib** and ICI regimen produced the best response, leading to **complete regression of 60% of tumors** after 30 days of treatment [1] [2].
- **Immune Response:** The combination of **gedatolisib** and ICI induced durable dendritic cell, CD8+ T-cell, and NK-cell responses within the tumor microenvironment [2].

The study concluded that this triple combination (**gedatolisib** + paclitaxel + ICI) may be a viable therapeutic approach for metastatic breast cancer and warrants further evaluation [1] [2].

The diagram below illustrates the proposed mechanism and superior efficacy of the **gedatolisib** combination from this preclinical study:



[Click to download full resolution via product page](#)

## Mechanistic Rationale for the Combination

The rationale for combining **gedatolisib** with immunotherapy is rooted in its unique mechanism of action, which differs from inhibitors that target only single nodes of the PI3K/AKT/mTOR (PAM) pathway [3].

- **Single-Node Inhibitors:** Drugs like alpelisib (PI3K $\alpha$ -specific), capivasertib (AKT inhibitor), and everolimus (mTORC1 inhibitor) target only one component of the pathway. This can lead to feedback loops and compensatory mechanisms that allow cancer cells to maintain viability and develop resistance [3].
- **Gedatolisib as a Multi-Node Inhibitor:** **Gedatolisib** is a dual PI3K/mTOR inhibitor that simultaneously targets all Class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ) as well as both mTORC1 and mTORC2. This comprehensive inhibition is proposed to more effectively suppress the PAM pathway, limiting adaptive resistance and leading to more potent anti-tumor effects [3].

The following table compares the target profiles of **gedatolisib** and other PAM pathway inhibitors.

| Drug Name   | Inhibitor Class         | PI3K $\alpha$ | PI3K $\beta$ | PI3K $\gamma$ | PI3K $\delta$ | mTORC1 | mTORC2 |
|-------------|-------------------------|---------------|--------------|---------------|---------------|--------|--------|
| Gedatolisib | Pan-PI3K / mTOR         | Yes           | Yes          | Yes           | Yes           | Yes    | Yes    |
| Alpelisib   | PI3K $\alpha$ -specific | Yes           | No           | No            | No            | No     | No     |
| Copanlisib  | Pan-PI3K                | Yes           | Yes          | Yes           | Yes           | No     | No     |
| Everolimus  | mTORC1                  | No            | No           | No            | No            | Yes    | No     |

## Current Clinical Context and Research Directions

While the **gedatolisib** + ICI combination is not yet approved, **gedatolisib** is under active clinical investigation in other combinations.

- **Ongoing Clinical Trials:** **Gedatolisib** is primarily being studied in hormone receptor-positive (HR+), HER2-negative advanced breast cancer. The global **VIKTORIA-1 Phase 3 trial** (NCT05501886) is evaluating **gedatolisib** in combination with fulvestrant, with or without palbociclib [3] [4]. Initial results, including for patients with PIK3CA wild-type tumors, were presented in late 2025 [4].
- **Research Gaps:** The search results did not reveal any ongoing or completed clinical trials specifically for the combination of **gedatolisib** and immune checkpoint inhibitors in humans. The transition of this strategy from promising preclinical data to clinical testing remains a future step.

## A Guide for Researchers

For scientists and drug development professionals, the current evidence suggests several key considerations:

- **Promising Preclinical Signal:** The data provides a strong rationale for exploring **gedatolisib** as a candidate to overcome ICI resistance in "immunologically cold" tumors, particularly breast cancer.
- **Focus on Tumor Microenvironment:** The preclinical evidence highlights that the benefit may stem from reversing immune suppression and enhancing cytotoxic T-cell and NK-cell infiltration [2].
- **Clinical Translation Awaiting:** The critical next step is the design and initiation of early-phase clinical trials to evaluate the safety and preliminary efficacy of this combination in patients.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to ... [pmc.ncbi.nlm.nih.gov]
2. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to ... [mdpi.com]
3. shows superior potency and efficacy versus single-node... Gedatolisib [pmc.ncbi.nlm.nih.gov]
4. Breast Cancer Experts: Key ADC Developments and CDK 4/6 Inhibitor ... [onclive.com]

To cite this document: Smolecule. [gedatolisib combination immune checkpoint inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548378#gedatolisib-combination-immune-checkpoint-inhibitors>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)